molecular formula C7H5NOS B8646376 2,1-Benzisothiazol-4-ol CAS No. 56911-04-7

2,1-Benzisothiazol-4-ol

Cat. No. B8646376
M. Wt: 151.19 g/mol
InChI Key: OKWLMJZMVZIABO-UHFFFAOYSA-N
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Patent
US03997548

Procedure details

A mixture of 6.3 g. 4-methoxy-2,1-benzisothiazole, 28.5 g. boron tribromide, and 180 ml. methylene chloride was heated at reflux temperature 17 hours to give 5.1 g. 4-hydroxy-2,1-benzisothiazole as a yellow solid, mp. 184.5°-186.5° after recrystallization from benzene. This structure was confirmed by nmr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]2=[CH:9][S:10][N:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[C:8]2=[CH:9][S:10][N:11]=[C:7]2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC=2C1=CSN2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 6.3 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
to give 5.1 g
CUSTOM
Type
CUSTOM
Details
4-hydroxy-2,1-benzisothiazole as a yellow solid, mp. 184.5°-186.5° after recrystallization from benzene

Outcomes

Product
Name
Type
Smiles
OC1=CC=CC=2C1=CSN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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